
Theophylline sodium glycinate
Vue d'ensemble
Description
Theophylline sodium glycinate is a product ingredient for Theophylline . It is a methylxanthine derivative from tea with diuretic, smooth muscle relaxant, bronchial dilation, cardiac and central nervous system stimulant activities . It is marketed under several brand names such as Uniphyl and Theochron, and it is indicated mainly for asthma, bronchospasm, and COPD .
Synthesis Analysis
Theophylline Sodium Glycinate is an equilibrium mixture containing Theophylline Sodium and Glycine in approximately equimolecular proportions buffered with an additional mole of Glycine .Molecular Structure Analysis
The molecular formula of Theophylline Sodium Glycinate is C9H13N5NaO4+ . The InChI is 1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4 (8-3-9-5)6 (12)11 (2)7 (10)13;3-1-2 (4)5;/h3H,1-2H3, (H,8,9);1,3H2, (H,4,5);/q;;+1 .Chemical Reactions Analysis
Theophylline Sodium Glycinate is used in various respiratory conditions that obstruct the airways, such as asthma and chronic obstructive pulmonary disease (COPD) . It acts as a competitive nonselective phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator .Physical And Chemical Properties Analysis
Theophylline Sodium Glycinate has a molecular weight of 278.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The exact mass is 278.08652319 g/mol .Applications De Recherche Scientifique
Respiratory Medicine
Theophylline sodium glycinate: is utilized in respiratory medicine due to its bronchodilator properties. It helps in the treatment of asthma , chronic obstructive pulmonary disease (COPD) , and other conditions that cause bronchospasm. By acting as a phosphodiesterase inhibitor, it relaxes the smooth muscles in the airways, leading to improved airflow .
Cardiology
In cardiology, Theophylline sodium glycinate serves as a cardiac stimulant. It can be used to manage symptomatic bradyarrhythmias and other heart conditions where increased cardiac output is desired. Its mechanism involves blocking adenosine receptors, which can increase heart rate and improve myocardial contractility .
Diuretic Therapy
As a methylxanthine derivative, Theophylline sodium glycinate exhibits diuretic effects. It’s used to promote diuresis in conditions like cardiac edema or certain kidney disorders . The diuretic action is attributed to its ability to increase renal blood flow and glomerular filtration rate .
Neurology
The compound has applications in neurology, particularly due to its central nervous system stimulant activities. It can be used to treat neonatal apnea and as a part of the therapy for respiratory depression . Theophylline sodium glycinate stimulates the respiratory center in the brain, enhancing the breathing drive .
Pharmacokinetics and Drug Development
Theophylline sodium glycinate’s solubility and stability characteristics make it an interesting subject for pharmacokinetic studies and drug development. Its water solubility and stable nature in solutions provide a basis for developing new formulations with improved bioavailability and reduced gastric irritation .
Veterinary Medicine
This compound is not only limited to human medicine but also extends to veterinary applications. It is used to manage respiratory conditions in animals, particularly in dogs and cats, where it can help alleviate symptoms of feline asthma or canine chronic bronchitis .
Mécanisme D'action
Target of Action
Theophylline sodium glycinate, a derivative of theophylline, primarily targets phosphodiesterase (PDE) , adenosine receptors , and histone deacetylase (HDAC) . These targets play crucial roles in various physiological processes. PDE is responsible for breaking down cyclic AMP in smooth muscles, adenosine receptors mediate various physiological responses, and HDAC regulates gene expression .
Mode of Action
Theophylline sodium glycinate acts as a PDE inhibitor , adenosine receptor antagonist , and HDAC activator . As a PDE inhibitor, it prevents the breakdown of cyclic AMP, leading to smooth muscle relaxation . By blocking adenosine receptors, it counteracts the effects of adenosine, a neurotransmitter that induces sleep, contracts smooth muscles, and relaxes cardiac muscle . As an HDAC activator, it modulates gene expression .
Biochemical Pathways
Theophylline sodium glycinate affects the cyclic AMP pathway by inhibiting PDE, leading to an increase in cyclic AMP levels . This results in the relaxation of bronchial smooth muscle and pulmonary blood vessels, reducing airway responsiveness to various stimuli . It also blocks the action of adenosine, an inhibitory neurotransmitter, thereby stimulating the central nervous system .
Pharmacokinetics
Theophylline is known to distribute rapidly into fat-free tissues and body water . About 40% of theophylline is bound to plasma proteins, primarily to albumin . Theophylline passes freely across the placenta, into breast milk, and into cerebrospinal fluid . Theophylline has a narrow therapeutic window, and its use must be monitored by direct measurement of serum theophylline levels to avoid toxicity .
Result of Action
Theophylline sodium glycinate’s action results in bronchial dilation , smooth muscle relaxation , and central nervous system stimulation . These effects help manage symptoms of asthma, bronchospasm, and other chronic lung diseases caused by reversible airflow obstruction .
Action Environment
The action of theophylline sodium glycinate can be influenced by various environmental factors. For instance, blood pH values, plasma protein content, and the administration of concomitant drugs may affect the fraction of theophylline bound to plasma proteins . Additionally, theophylline sodium glycinate is an equilibrium mixture containing theophylline sodium and glycine in approximately equimolecular proportions, buffered with an additional mole of glycine , which could potentially influence its stability and efficacy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905845 | |
| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline sodium glycinate | |
CAS RN |
8000-10-0, 10092-68-9 | |
| Record name | Theophylline sodium glycinate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, sodium salt, compd. with theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLINE SODIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



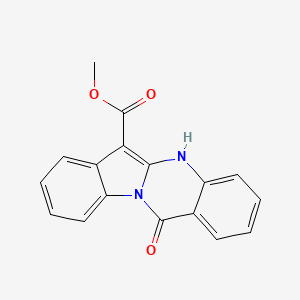

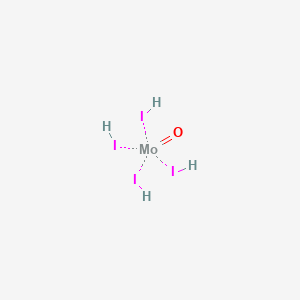

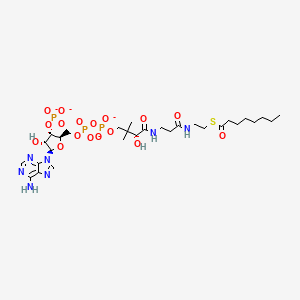
![3-[(1-Carboxylatovinyl)oxy]benzoate(2-)](/img/structure/B1264722.png)


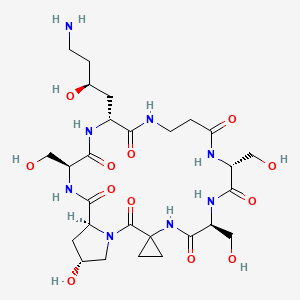
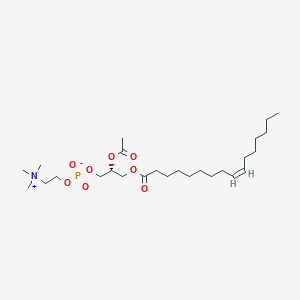
![(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine](/img/structure/B1264730.png)
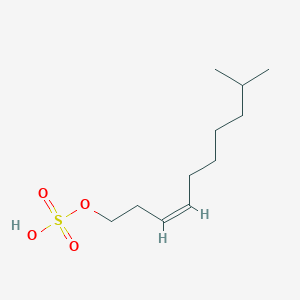
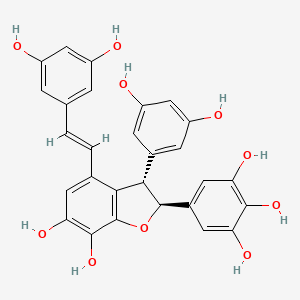
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264735.png)